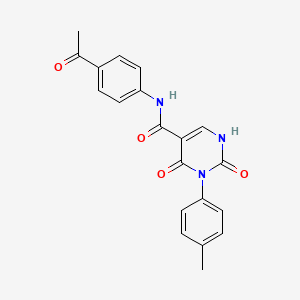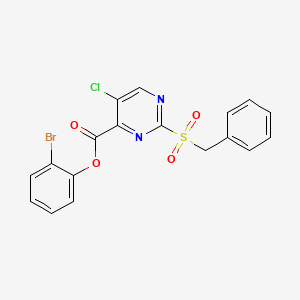![molecular formula C25H34N4O2 B11298527 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}cyclohexanecarboxamide](/img/structure/B11298527.png)
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a piperazine ring, a pyridine ring, and a cyclohexane carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyridine ring and finally the cyclohexane carboxamide group. The reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.
化学反応の分析
Types of Reactions
N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}CYCLOHEXANECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane.
Catalysts: Palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a receptor antagonist or agonist.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing various signaling pathways.
類似化合物との比較
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features, used as an antihypertensive agent.
Uniqueness
N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct pharmacological properties
特性
分子式 |
C25H34N4O2 |
|---|---|
分子量 |
422.6 g/mol |
IUPAC名 |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H34N4O2/c1-31-23-11-9-22(10-12-23)28-14-16-29(17-15-28)24(21-8-5-13-26-18-21)19-27-25(30)20-6-3-2-4-7-20/h5,8-13,18,20,24H,2-4,6-7,14-17,19H2,1H3,(H,27,30) |
InChIキー |
OHRLLFQLPPBPMG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3CCCCC3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B11298448.png)
![Ethyl 3-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate](/img/structure/B11298454.png)
![N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide](/img/structure/B11298461.png)
![N-(4-methoxybenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11298470.png)

![3-Fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11298492.png)
![N-(4-fluorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11298497.png)


![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B11298510.png)
![Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11298511.png)
![3-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11298514.png)
![2-[3-(furan-2-ylmethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11298519.png)
![4-chloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B11298535.png)
